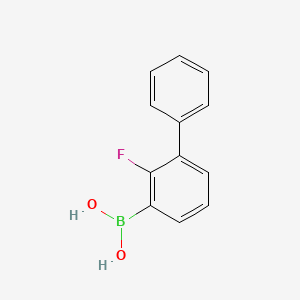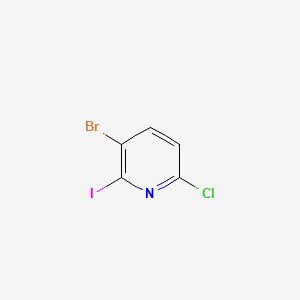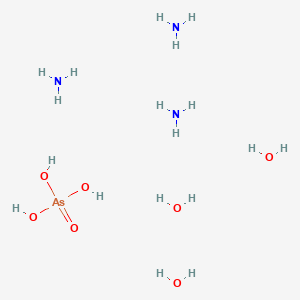![molecular formula C9H15N3O2 B577566 4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride CAS No. 1211528-77-6](/img/structure/B577566.png)
4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride” is a chemical compound with a complex structure . It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that contains an oxygen atom and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes “4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride”, often involves the condensation of acylhydrazides in the presence of triphenylphosphine and trichloroisocyanuric acid .Molecular Structure Analysis
The molecular structure of “4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride” is complex, with a 1,3,4-oxadiazole ring attached to a piperidine ring via a methoxymethyl group .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride: has shown promise in the field of oncology. Researchers have synthesized related compounds with similar structures and evaluated their anticancer activity. For instance, (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides were tested against human tumor cell lines (HeLa, HCT-116, and MCF-7). Compound 31, bearing a 5-nitrothiophene moiety, exhibited potent anticancer activity with IC50 values of 0.5 µM (HCT-116), 4 µM (MCF-7), and 4.5 µM (HeLa) .
Antimicrobial Properties
The compound’s antimicrobial potential is noteworthy. Preliminary tests against various bacteria, including Escherichia coli, Staphylococcus aureus, Vibrio alginolyticus, Aeromonas hydrophila, and Bacillus subtilis, revealed good antimicrobial activity .
Antiviral Research
While not directly studied for antiviral properties, related compounds have been investigated. In vitro binding affinities of antiviral derivatives were examined with both SARS-CoV-2 spike RBD and human ACE2 proteins, suggesting potential applications in antiviral research .
Chemoinformatics and Structure-Activity Relationship (QSAR) Analysis
Researchers have performed chemometric analysis based on computed molecular descriptors. Hierarchical cluster analysis revealed internal structure, and multiple linear regression models were developed to predict activity against cancer cell lines .
Zukünftige Richtungen
The future research directions for “4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride” could involve further exploration of its potential biological activities, such as its anticancer properties . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and physical and chemical properties.
Wirkmechanismus
Target of Action
The primary target of 4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
The compound interacts with AChE by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action on post-synaptic neuronal receptors .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway. This pathway plays a crucial role in numerous physiological functions, including muscle contraction, heart rate, memory, and learning. The accumulation of acetylcholine enhances the transmission of nerve impulses in these pathways, potentially improving cognitive function .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of AChE, leading to an increase in acetylcholine levels in the synaptic cleft . This can result in enhanced cholinergic neurotransmission, which may have beneficial effects in conditions characterized by reduced cholinergic function, such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-13-6-8-11-12-9(14-8)7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARXZDXHJFAJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

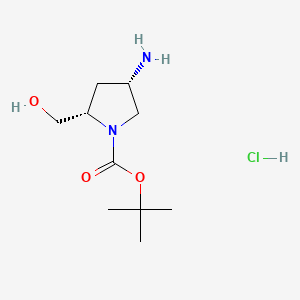
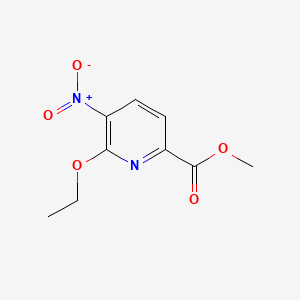
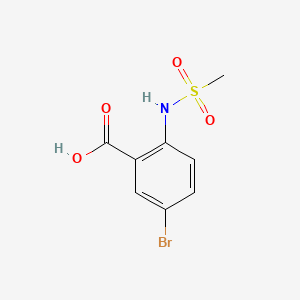
![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)
![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)
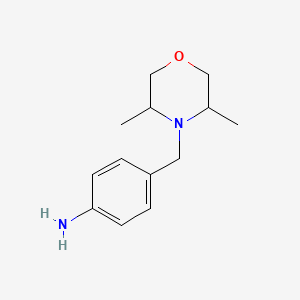


![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)
